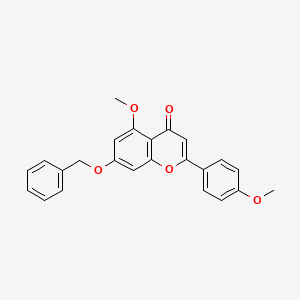

![molecular formula C25H27N7O5 B2511726 L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester CAS No. 374777-77-2](/img/structure/B2511726.png)

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as folic acids . These are heterocyclic compounds based on the 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton conjugated with one or more L-glutamate units .

Molecular Structure Analysis

The molecular structure of this compound is based on the 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton conjugated with one or more L-glutamate units . The molecular weight is 440.4127 g/mol .科学的研究の応用

Synthesis and Characterization

Poly(gamma-glutamyl) conjugates of methotrexate : Research has focused on the synthesis of methotrexate poly(gamma-L-glutamate)s with various glutamate units. Key steps include peptide coupling, removal of blocking groups, and introduction of the (2,4-diamino-6-pteridinyl)methyl grouping. This process contributes to a deeper understanding of drug conjugation and targeted delivery mechanisms (Piper, McCaleb, & Montgomery, 1983).

Synthesis of penta-glutamyl derivative : Another study focused on synthesizing the penta-glutamyl derivative of N-[4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl)-L-glutamic acid. This work is important for understanding the complex synthesis processes and potential applications in targeted drug delivery (Styles & Kelley, 1990).

Pharmacological Applications

Polymeric derivatives for antitumor agents : Research into the synthesis and characterization of polymeric derivatives of this compound, a widely used antitumor agent, has been conducted. This includes exploring derivatives of poly(L-lysine) and poly(vinyl alcohol), contributing to the development of novel antitumor therapies (Przybylski, Fell, Ringsdorf, & Zaharko, 1978).

Study of structural determinants of biological activity : Research into the importance of side-chain amide carbonyl group as a structural determinant of biological activity has been conducted. This provides insights into the molecular structure and its impact on pharmacological effectiveness (Rosowsky & Forsch, 1982).

Chemical Characterization

Chemical ionization mass spectrometry : Studies have been conducted on the use of chemical ionization mass spectrometry for characterizing analogues of this compound. This research is crucial for understanding the chemical properties and potential modifications of the compound (Cheung, Tattam, Antonjuk, & Boadle, 1985).

UV spectrophotometric method for determination : A UV spectrophotometric method for determining folic acid in pharmaceutical tablets and dissolution tests has been developed. This contributes to the analytical methodologies for quantifying and studying this compound (Matias, Ribeiro, Sarraguça, & Lopes, 2014).

作用機序

Target of Action

The primary target of L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is the dihydrofolate reductase enzyme . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines .

Mode of Action

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester binds competitively to the dihydrofolate reductase enzyme . This binding blocks the synthesis of tetrahydrofolate, leading to a deficiency of this compound .

Biochemical Pathways

The deficiency of tetrahydrofolate caused by L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester results in a reduction of DNA, RNA, and protein synthesis . This is because tetrahydrofolate is essential for the production of purines and pyrimidines, which are the building blocks of DNA and RNA .

Result of Action

The molecular and cellular effects of L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester’s action include a reduction in the synthesis of DNA, RNA, and proteins . This can lead to a halt in cell division and growth, which is why compounds that target dihydrofolate reductase are often used as antineoplastic agents .

特性

IUPAC Name |

dimethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32)/t16?,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APABDPCMDMRBDJ-DAFXYXGESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)